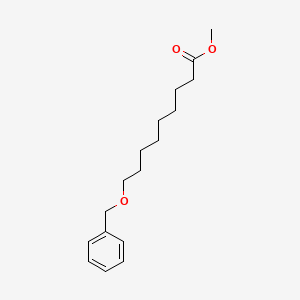
Methyl 9-(benzyloxy)nonanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 9-(benzyloxy)nonanoate is an organic compound that belongs to the class of fatty acid methyl esters It is characterized by a long carbon chain with a benzyloxy group attached to the ninth carbon atom
準備方法
Synthetic Routes and Reaction Conditions
Methyl 9-(benzyloxy)nonanoate can be synthesized through several methods. One common approach involves the esterification of 9-(benzyloxy)nonanoic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of the Suzuki–Miyaura coupling reaction, where a boronic ester is used as a reagent to couple with a halogenated precursor. This method is advantageous due to its mild reaction conditions and high functional group tolerance .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common in these industrial setups.
化学反応の分析
Types of Reactions
Methyl 9-(benzyloxy)nonanoate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Benzyloxy nonanoic acid or benzyloxy nonanal.
Reduction: 9-(benzyloxy)nonanol.
Substitution: Various substituted nonanoates depending on the nucleophile used.
科学的研究の応用
Methyl 9-(benzyloxy)nonanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules. Its benzyloxy group serves as a protecting group for alcohols during multi-step synthesis.
Biology: It is used in the study of lipid metabolism and as a model compound for studying ester hydrolysis.
Industry: Used in the production of fragrances and flavors due to its pleasant odor.
作用機序
The mechanism of action of methyl 9-(benzyloxy)nonanoate involves its interaction with various molecular targets. In biological systems, it can be hydrolyzed by esterases to release the active benzyloxy nonanoic acid, which can then participate in various metabolic pathways. The benzyloxy group can also interact with proteins and enzymes, affecting their function and activity .
類似化合物との比較
Methyl 9-(benzyloxy)nonanoate can be compared with other similar compounds such as:
Methyl nonanoate: Lacks the benzyloxy group, making it less reactive in certain chemical reactions.
Methyl 9-oxo nonanoate: Contains a keto group instead of a benzyloxy group, leading to different reactivity and applications.
Methyl 9-(2-oxiranyl)nonanoate: Contains an epoxide group, which makes it more reactive towards nucleophiles.
The presence of the benzyloxy group in this compound makes it unique and versatile for various synthetic and research applications .
特性
CAS番号 |
143064-47-5 |
|---|---|
分子式 |
C17H26O3 |
分子量 |
278.4 g/mol |
IUPAC名 |
methyl 9-phenylmethoxynonanoate |
InChI |
InChI=1S/C17H26O3/c1-19-17(18)13-9-4-2-3-5-10-14-20-15-16-11-7-6-8-12-16/h6-8,11-12H,2-5,9-10,13-15H2,1H3 |
InChIキー |
DYQVOAXCBTUWPK-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CCCCCCCCOCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-(3,5-dinitrophenyl)-](/img/structure/B15161914.png)
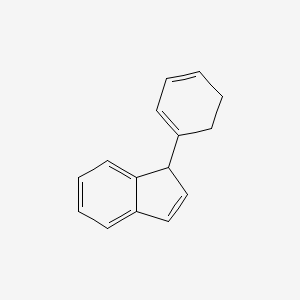
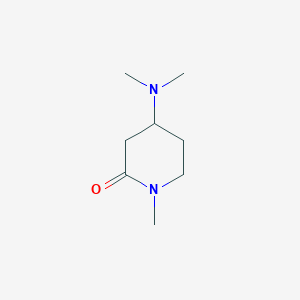
![[Silanetetrayltetra(ethane-2,1-diyl)]tetrakis[diethenyl(methyl)silane]](/img/structure/B15161933.png)
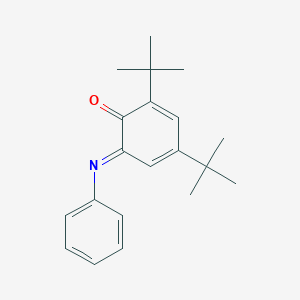
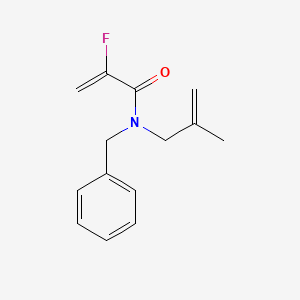
![1-[(Prop-1-en-1-yl)oxy]decane](/img/structure/B15161951.png)
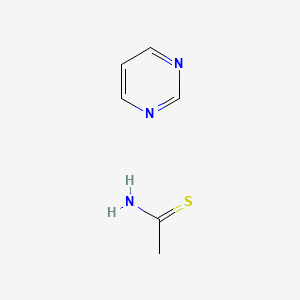
![6-Fluoro-2,3-bis[4-(octadecyloxy)phenyl]quinoxaline](/img/structure/B15161962.png)
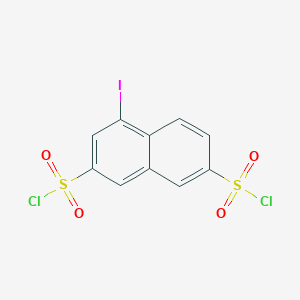
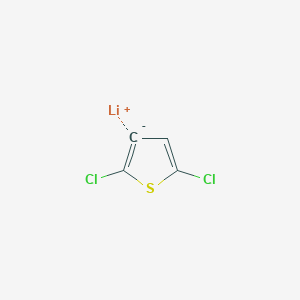
![3-Hydroxy-4-methyl-6-[2-(quinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B15161981.png)
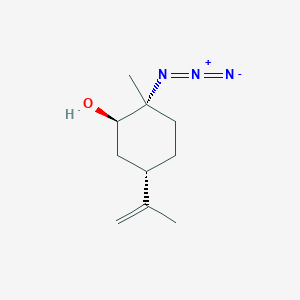
![([1,1'-Biphenyl]-4,4'-diyl)bis{[4-(4-benzoylphenoxy)phenyl]methanone}](/img/structure/B15161997.png)
